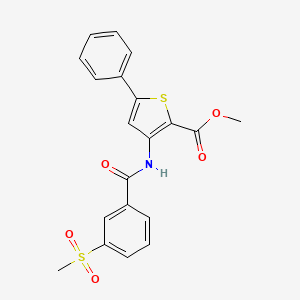

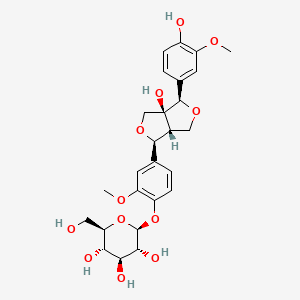

Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters .Scientific Research Applications

Synthesis and Chemical Reactivity

One application of related compounds includes the photochemically induced radical alkenylation of C(sp3)–H bonds, employing a metal-free reaction for the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units. This method serves as an efficient way to extend carbon skeletons, which is pivotal in synthesizing structurally complex natural products and pharmaceuticals (Amaoka et al., 2014).

Medicinal Chemistry and Pharmacology

Compounds bearing the methylsulfonyl group, similar in structure to Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate, have shown Class III antiarrhythmic activity. This includes a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which exhibit potent activity devoid of effects on conduction both in vitro and in vivo. This research underlines the potential of such compounds in the development of new antiarrhythmic drugs (Ellingboe et al., 1992).

Antibacterial Activity

Research into new thiourea derivatives, including those similar to the structure , has explored their antibacterial and anti-pathogenic activities. These compounds have demonstrated significant effects, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm formation capabilities. Such findings are crucial in the ongoing search for novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Material Science and Sensor Development

In another study, a novel samarium(III) selective membrane sensor was developed using a compound that can act as an excellent ionophore. This sensor exhibited high selectivity for Sm(III) ions over other metal ions, highlighting the potential of such compounds in analytical chemistry and environmental monitoring (Ganjali et al., 2003).

Properties

IUPAC Name |

methyl 3-[(3-methylsulfonylbenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S2/c1-26-20(23)18-16(12-17(27-18)13-7-4-3-5-8-13)21-19(22)14-9-6-10-15(11-14)28(2,24)25/h3-12H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPADTDJWKELHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}[4-(2-pyridyl)piperazino]methanone](/img/structure/B2555717.png)

![Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2555718.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2555720.png)

![N-[4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-yl]-2-chloropyridine-3-sulfonamide](/img/structure/B2555721.png)

![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2555724.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine](/img/structure/B2555727.png)

![N-(3-fluorophenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2555733.png)